(Z)-1-氯-2-氟乙烯

描述

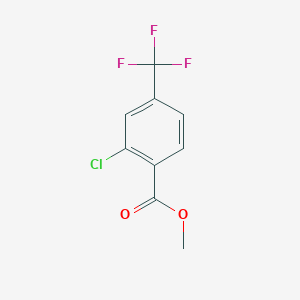

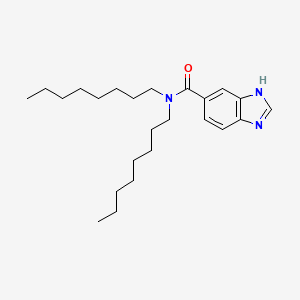

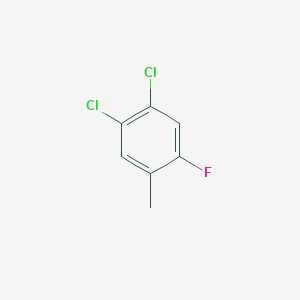

(Z)-1-Chloro-2-fluoroethene is a halogenated ethylene compound characterized by the presence of both chlorine and fluorine atoms attached to a double-bonded carbon structure. The molecular structure of this compound is of significant interest due to the balance between steric and electrostatic interactions that influence its behavior and interactions with other molecules, such as acetylene .

Synthesis Analysis

Although the provided papers do not explicitly detail the synthesis of (Z)-1-Chloro-2-fluoroethene, the analysis of its molecular structure and interactions with other molecules, such as acetylene, suggests that it can be studied in the gas phase using advanced spectroscopic techniques. The synthesis of such compounds typically involves halogenation reactions of ethylene derivatives, but specific methods for synthesizing (Z)-1-Chloro-2-fluoroethene would require further literature review .

Molecular Structure Analysis

The molecular structure of (Z)-1-Chloro-2-fluoroethene has been studied using Fourier transform microwave spectroscopy, which reveals the gas-phase heterodimer formation with acetylene. The presence of both a fluorine and a chlorine atom on the haloethylene leads to unique binding configurations, as demonstrated by the acetylene molecule's positioning to interact favorably with both the chlorine atom and the adjacent hydrogen atom. This configuration maximizes electrostatic stabilization, highlighting the importance of electrostatic potential in the molecular structure .

Chemical Reactions Analysis

The interaction of (Z)-1-Chloro-2-fluoroethene with acetylene is a key focus of the research, demonstrating how the molecule forms heterodimers. The presence of the fluorine atom is noted to weaken the hydrogen bond but strengthen the interaction between the geminal hydrogen atom and the acetylene's triple bond. This suggests that (Z)-1-Chloro-2-fluoroethene could participate in various chemical reactions where electrostatic interactions play a crucial role, although specific reactions are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The equilibrium structures of both the cis and trans isomers of 1-chloro-2-fluoroethylene have been reported, providing insight into the physical and chemical properties of these molecules. The structures were obtained using a least-squares fit procedure with experimental ground-state rotational constants and quantum chemical calculations. The semiexperimental geometries show good agreement with theoretical predictions, allowing for a detailed analysis of the geometrical differences between the cis and trans forms. These structural insights are essential for understanding the physical properties, such as boiling points, solubility, and reactivity, as well as the chemical properties, including the types of reactions the compound may undergo .

科学研究应用

钼配合物催化

- 催化应用: Yamamoto 和 Shimoda (2016) 的一项研究重点介绍了钼亚烷基物质在与烯基卤化物(包括 (Z)-1-氯-2-氟乙烯)的交叉复分解中的应用。此过程对于合成具有高 Z 选择性的各种溴代、氯代或氟代烯烃很重要,这在生物活性化合物合成中具有应用 (Hisashi Yamamoto, Yasushi Shimoda, 2016).

分子结构分析

- 结构测定: Gambi 等人 (2019) 报告了 1-氯-1-氟乙烯的平衡结构。该结构是使用最小二乘拟合程序和各种同位素的实验基态旋转常数获得的。此项研究对于理解氯氟乙烯的分子几何形状至关重要,这在各种化学合成工艺中都有影响 (A. Gambi et al., 2019).

环境科学和修复

- 厌氧还原脱氯: Pon 和 Semprini (2004) 探讨了 1-氯-1-氟乙烯作为反应性示踪剂,以量化氯乙烯的厌氧转化。此项研究提供了对氯乙烯(一种常见的地下水污染物)的环境归宿和转化的见解,并提出了使用 1-氯-1-氟乙烯作为反应性原位示踪剂以评估转化潜力的建议 (G. Pon, L. Semprini, 2004).

振动光谱和吸收截面

- 光谱研究: Charmet 等人 (2016) 对 1-氯-1-氟乙烯的振动光谱和吸收截面进行了详细的研究。他们的研究涉及中等分辨率红外光谱记录和高级从头算计算,为理解该化合物的振动结构提供了至关重要的数据。此信息对于化学分析和物理化学研究很有价值 (A. Pietropolli Charmet et al., 2016).

属性

IUPAC Name |

(Z)-1-chloro-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKHTBWXSHYCGS-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2268-31-7 | |

| Record name | Ethylene, 1-chloro-2-fluoro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the binding interaction of (Z)-1-Chloro-2-fluoroethylene with acetylene unique compared to other haloethylenes?

A: (Z)-1-Chloro-2-fluoroethylene exhibits a distinct binding preference with acetylene. Unlike other haloethylenes where acetylene typically forms a hydrogen bond with the most electronegative halogen atom, in (Z)-1-Chloro-2-fluoroethylene, the acetylene preferentially interacts with the chlorine atom despite the presence of a more electronegative fluorine atom [, , ]. This preference is attributed to the balance between electrostatic interactions and steric factors. While fluorine possesses a higher negative electrostatic potential, forming a hydrogen bond with chlorine allows for a more favorable secondary interaction between the acetylene's triple bond and the geminal hydrogen atom on (Z)-1-Chloro-2-fluoroethylene [, , ].

Q2: What is the significance of the "side-binding" configuration observed in the (Z)-1-Chloro-2-fluoroethylene-acetylene complex?

A: The "side-binding" configuration, where acetylene interacts with a geminal fluorine-hydrogen atom pair, is observed in cases like cis-1,2-difluoroethylene-acetylene [] and 2-chloro-1,1-difluoroethylene-acetylene []. This configuration arises due to the steric hindrance posed by the fluorine atoms, preventing the acetylene from directly approaching the most electronegative atom. Despite being sterically less favorable, the "side-binding" arrangement highlights the significance of the secondary interaction between the acetylene triple bond and the geminal hydrogen atom in stabilizing the complex [, ].

Q3: What spectroscopic techniques were employed to study (Z)-1-Chloro-2-fluoroethylene and its complexes?

A: Researchers utilized Fourier transform microwave spectroscopy within the 5.1 to 21.2 GHz frequency range to investigate the rotational spectra of (Z)-1-Chloro-2-fluoroethylene and its complexes with molecules like acetylene [, , ]. This technique allowed for precise determination of rotational constants, which were subsequently used to elucidate the structures of the complexes and gain insights into the intermolecular interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。